molecular formula C13H11N3O4S B5541973 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide

2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide

Cat. No. B5541973
M. Wt: 305.31 g/mol
InChI Key: YDQWKTJVLOCURG-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The synthesis of related compounds involves various processes. For instance, N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazides were synthesized, and their structures were determined through crystallography and spectroscopic methods (Quoc et al., 2019).
  • Another study reported the preparation and structural characterization of similar hydrazone compounds, demonstrating synthesis methodologies and analysis techniques (Sheng et al., 2015).

Molecular Structure Analysis

  • The molecular structure of related acetohydrazides was examined using X-ray diffraction, revealing insights into their crystal and molecular structures (He, 2013).

Chemical Reactions and Properties

  • Research on similar compounds includes studying their interactions and reactivity. For example, the urease inhibitory activities of certain hydrazones were explored, indicating potential chemical reactions and properties (Sheng et al., 2015).

Physical Properties Analysis

  • Investigations into related compounds' physical properties, such as crystallography, provide valuable information about their stability and structural characteristics (Quoc et al., 2019).

Chemical Properties Analysis

  • The chemical properties of related acetohydrazides are influenced by their molecular structure and synthesis methods. These properties can be deduced from studies that characterize and analyze the compound's interactions and reactivity (Sheng et al., 2015).

Scientific Research Applications

Nonlinear Optical Properties and Potential Device Applications

One study focused on synthesizing hydrazones similar in structure to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide and explored their nonlinear optical properties using a z-scan technique with nanosecond laser pulses. These compounds exhibited significant two-photon absorption and showed promising characteristics for applications in optical devices like limiters and switches, suggesting potential utility in the development of optical materials and devices (Naseema et al., 2010).

Antimicrobial Activity

Another avenue of research involves the synthesis of compounds structurally related to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide, with a focus on their antimicrobial properties. For instance, derivatives of acetohydrazides were synthesized and assessed for their antibacterial and antifungal activities, demonstrating the potential of these compounds in contributing to the development of new antimicrobial agents (Fuloria et al., 2009).

Antibacterial Applications

Further research into the antibacterial activity of novel thieno[2,3-c]pyridazines, which share structural motifs with 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide, showed the potential of these compounds in creating new antibacterial drugs. This research underscores the importance of such compounds in the ongoing search for novel antibacterial agents (Al-Kamali et al., 2014).

Organic Photovoltaics and Electron Acceptor Applications

A twisted thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor for high-performance organic photovoltaics was designed, featuring structural elements akin to 2-(2-nitrophenoxy)-N'-(2-thienylmethylene)acetohydrazide. This development indicates the potential application of such compounds in enhancing the efficiency and performance of organic photovoltaic devices (Xu et al., 2017).

Molecular Aggregation and Complex Formation

Research into the aggregation of (4-nitrophenoxy)acetic acid derivatives and their complexes, including dioxomolybdenum(VI), suggests the capacity of structurally similar compounds to form novel aggregates and complexes with potential applications in materials science and catalysis (He, 2013).

properties

IUPAC Name

2-(2-nitrophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c17-13(15-14-8-10-4-3-7-21-10)9-20-12-6-2-1-5-11(12)16(18)19/h1-8H,9H2,(H,15,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWKTJVLOCURG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.